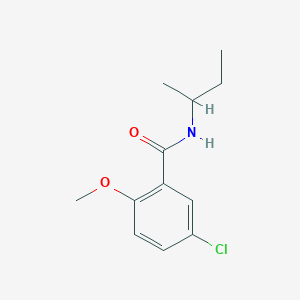

N-(butan-2-yl)-5-chloro-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(butan-2-yl)-5-chloro-2-methoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized by scientists at the University of Nottingham in 2002. Since then, it has been used extensively in scientific research to investigate the role of the CB2 receptor in various physiological and pathological processes.

Mechanism of Action

N-(butan-2-yl)-5-chloro-2-methoxybenzamide is a selective antagonist of the CB2 receptor, which is a member of the cannabinoid receptor family. The CB2 receptor is primarily expressed in immune cells, but is also found in other tissues, such as the brain and peripheral nerves. The activation of the CB2 receptor has been shown to have a wide range of physiological and pathological effects, including the regulation of inflammation, pain, and immune function.

By acting as an antagonist of the CB2 receptor, N-(butan-2-yl)-5-chloro-2-methoxybenzamide blocks the signaling pathways that are activated by the receptor. This can lead to a reduction in inflammation, pain, and other pathological processes that are mediated by the CB2 receptor.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(butan-2-yl)-5-chloro-2-methoxybenzamide are primarily related to its ability to block the CB2 receptor. Some of the effects that have been observed in studies using N-(butan-2-yl)-5-chloro-2-methoxybenzamide include:

1. Inhibition of Inflammation: N-(butan-2-yl)-5-chloro-2-methoxybenzamide has been shown to reduce inflammation in various animal models of inflammation, such as carrageenan-induced paw edema and lipopolysaccharide-induced lung injury.

2. Analgesia: N-(butan-2-yl)-5-chloro-2-methoxybenzamide has been shown to have analgesic effects in various animal models of pain, such as the formalin test and the hot plate test.

3. Anti-Cancer Effects: N-(butan-2-yl)-5-chloro-2-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro, and can also reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(butan-2-yl)-5-chloro-2-methoxybenzamide in scientific research is its selectivity for the CB2 receptor. This allows researchers to investigate the specific effects of CB2 receptor signaling in various physiological and pathological processes. Additionally, N-(butan-2-yl)-5-chloro-2-methoxybenzamide is a well-established compound with a known synthesis method, which makes it easy to obtain and use in laboratory experiments.

One limitation of using N-(butan-2-yl)-5-chloro-2-methoxybenzamide is that it is a relatively new compound, and its long-term safety and efficacy in humans are not yet fully understood. Additionally, the effects of N-(butan-2-yl)-5-chloro-2-methoxybenzamide may be influenced by other factors, such as the presence of other cannabinoids or the activation of other signaling pathways.

Future Directions

There are several future directions for research involving N-(butan-2-yl)-5-chloro-2-methoxybenzamide. Some of these include:

1. Investigation of the Role of CB2 Receptor Signaling in Neurodegenerative Diseases: N-(butan-2-yl)-5-chloro-2-methoxybenzamide has been shown to have potential neuroprotective effects in various models of neurodegenerative diseases. Further research is needed to fully understand the mechanisms underlying these effects, and to determine whether N-(butan-2-yl)-5-chloro-2-methoxybenzamide or other CB2 receptor antagonists could be used as a therapeutic approach for these diseases.

2. Development of Novel CB2 Receptor Antagonists: N-(butan-2-yl)-5-chloro-2-methoxybenzamide is a well-established CB2 receptor antagonist, but there may be other compounds that are more effective or have fewer side effects. Further research is needed to identify and develop these compounds.

3. Investigation of the Role of CB2 Receptor Signaling in Immune Function: The CB2 receptor is primarily expressed in immune cells, and its activation has been shown to have a wide range of effects on immune function. Further research is needed to fully understand the role of CB2 receptor signaling in immune function, and to determine whether CB2 receptor antagonists such as N-(butan-2-yl)-5-chloro-2-methoxybenzamide could be used as immunomodulatory agents.

In conclusion, N-(butan-2-yl)-5-chloro-2-methoxybenzamide is a selective antagonist of the CB2 receptor that has been used extensively in scientific research to investigate the role of the CB2 receptor in various physiological and pathological processes. Its selectivity for the CB2 receptor makes it a valuable tool for investigating the specific effects of CB2 receptor signaling, and its well-established synthesis method makes it easy to obtain and use in laboratory experiments. Further research is needed to fully understand the potential therapeutic applications of N-(butan-2-yl)-5-chloro-2-methoxybenzamide and other CB2 receptor antagonists.

Synthesis Methods

The synthesis of N-(butan-2-yl)-5-chloro-2-methoxybenzamide involves several steps, starting with the reaction of 5-chloro-2-methoxybenzoic acid with butan-2-amine to form the corresponding amide. This is followed by a series of purification and isolation steps to obtain the final product. The synthesis of N-(butan-2-yl)-5-chloro-2-methoxybenzamide is a well-established procedure and has been described in detail in several scientific publications.

Scientific Research Applications

N-(butan-2-yl)-5-chloro-2-methoxybenzamide has been used in a wide range of scientific studies to investigate the role of the CB2 receptor in various physiological and pathological processes. Some of the areas of research where N-(butan-2-yl)-5-chloro-2-methoxybenzamide has been used include:

1. Inflammation and Pain: N-(butan-2-yl)-5-chloro-2-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been suggested that these effects may be due to the inhibition of CB2 receptor signaling.

2. Cancer: N-(butan-2-yl)-5-chloro-2-methoxybenzamide has been investigated for its potential anti-cancer effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells in vitro, and can also reduce tumor growth in animal models of cancer.

3. Neurodegenerative Diseases: N-(butan-2-yl)-5-chloro-2-methoxybenzamide has been studied for its potential neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been suggested that these effects may be due to the modulation of CB2 receptor signaling.

properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

N-butan-2-yl-5-chloro-2-methoxybenzamide |

InChI |

InChI=1S/C12H16ClNO2/c1-4-8(2)14-12(15)10-7-9(13)5-6-11(10)16-3/h5-8H,4H2,1-3H3,(H,14,15) |

InChI Key |

JUNFLUSDGGHRMM-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=C(C=CC(=C1)Cl)OC |

Canonical SMILES |

CCC(C)NC(=O)C1=C(C=CC(=C1)Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B296438.png)

![N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296441.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide](/img/structure/B296442.png)

![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B296443.png)

![N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296444.png)

![3,5-dimethoxy-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B296446.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B296447.png)

![4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B296449.png)

![N-(4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B296452.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B296455.png)

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B296456.png)

![Ethyl 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296457.png)

![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B296460.png)